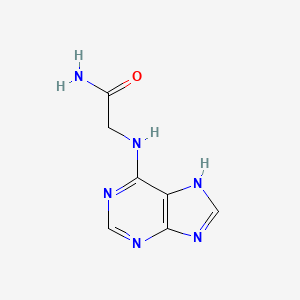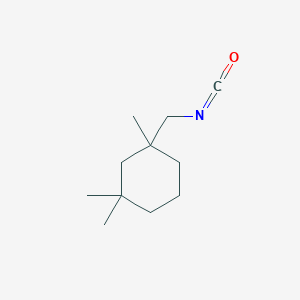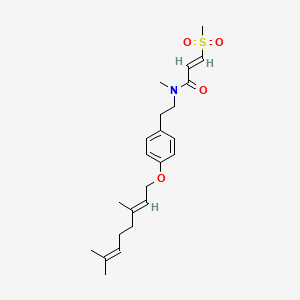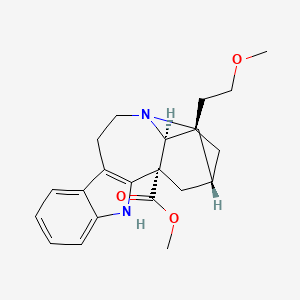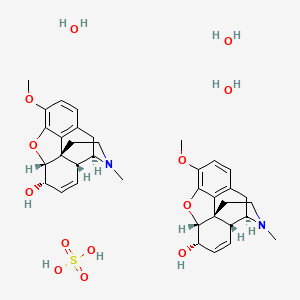
Codeine sulfate trihydrate
Vue d'ensemble
Description
Sulfate de codéine: est un analgésique opioïde utilisé pour traiter les douleurs légères à modérées. Il est dérivé du pavot à opium, Papaver somniferum, et est un promédicament de la morphine. Le sulfate de codéine est couramment utilisé pour ses propriétés analgésiques, antitussives (suppression de la toux) et antidiarrhéiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le sulfate de codéine est généralement synthétisé à partir de la morphine par un processus de méthylation. La réaction implique le traitement de la morphine avec un agent méthylant tel que le chlorure de triméthylphénylammonium en présence d'un carbonate de métal alcalin et d'un solvant hydrocarboné à des températures allant de 40°C à 120°C .
Méthodes de production industrielle: Dans les milieux industriels, la codéine est souvent produite par méthylation du groupe hydroxyle phénolique de la morphine à l'aide d'agents tels que le sulfate de diméthyle ou le chlorure de méthyle. Le processus est effectué en présence d'une base telle que l'hydroxyde de sodium aqueux ou l'éthylate de sodium alcoolique .
Analyse Des Réactions Chimiques
Types de réactions: Le sulfate de codéine subit diverses réactions chimiques, notamment:
Oxydation: La codéine peut être oxydée pour former de la codéinone.
Réduction: La codéine peut être réduite pour former de la dihydrocodéine.
Substitution: La codéine peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy.
Réactifs et conditions courantes:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et l'acide chromique.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs comme l'iodure de méthyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés:
Oxydation: Codéinone
Réduction: Dihydrocodéine
Substitution: Divers dérivés de codéine substitués
Applications de la recherche scientifique
Chimie: Le sulfate de codéine est utilisé comme composé de référence en chimie analytique pour le développement de méthodes de détection, notamment des techniques colorimétriques et chromatographiques .
Biologie: En recherche biologique, le sulfate de codéine est utilisé pour étudier le métabolisme et la pharmacocinétique des opioïdes. Il sert de composé modèle pour comprendre les voies enzymatiques impliquées dans le métabolisme des opioïdes .
Médecine: Médicalement, le sulfate de codéine est largement utilisé pour la gestion de la douleur, la suppression de la toux et le traitement de la diarrhée. Il est également étudié pour son potentiel dans le traitement de la dépendance aux opioïdes et des symptômes de sevrage .
Industrie: Dans l'industrie pharmaceutique, le sulfate de codéine est un ingrédient clé dans diverses formulations, notamment les comprimés, les sirops et les médicaments combinés avec d'autres analgésiques .
Mécanisme d'action
Le sulfate de codéine exerce ses effets principalement par l'activation des récepteurs mu-opioïdes dans le système nerveux central. Après administration, la codéine est métabolisée dans le foie en morphine, qui se lie ensuite à ces récepteurs, inhibant les voies de la douleur ascendantes et modifiant la perception de la douleur . De plus, l'effet antitussif de la codéine est médié par son action sur le bulbe rachidien, supprimant le réflexe de la toux .
Applications De Recherche Scientifique
Chemistry: Codeine sulfate is used as a reference compound in analytical chemistry for the development of detection methods, including colorimetric and chromatographic techniques .
Biology: In biological research, codeine sulfate is used to study the metabolism and pharmacokinetics of opioids. It serves as a model compound to understand the enzymatic pathways involved in opioid metabolism .
Medicine: Medically, codeine sulfate is widely used for pain management, cough suppression, and diarrhea treatment. It is also studied for its potential in treating opioid dependence and withdrawal symptoms .
Industry: In the pharmaceutical industry, codeine sulfate is a key ingredient in various formulations, including tablets, syrups, and combination drugs with other analgesics .
Mécanisme D'action
Codeine sulfate exerts its effects primarily through the activation of mu-opioid receptors in the central nervous system. Upon administration, codeine is metabolized in the liver to morphine, which then binds to these receptors, inhibiting the ascending pain pathways and altering the perception of pain . Additionally, codeine’s antitussive effect is mediated through its action on the medulla, suppressing the cough reflex .
Comparaison Avec Des Composés Similaires
Composés similaires:
Morphine: Un analgésique opioïde plus puissant avec un risque plus élevé de dépendance et d'effets secondaires.
Hydrocodone: Similaire à la codéine mais plus puissant et souvent utilisé en association avec l'acétaminophène.
Oxycodone: Un autre analgésique opioïde puissant avec un potentiel de dépendance plus élevé.
Unicité: Le sulfate de codéine est unique en raison de sa puissance relativement faible par rapport aux autres opioïdes, ce qui le rend adapté au traitement des douleurs légères à modérées avec un risque moindre d'effets secondaires graves. Sa capacité à être métabolisée en morphine permet un soulagement efficace de la douleur tout en conservant un profil plus sûr pour les patients .
Propriétés
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21NO3.H2O4S.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;/m00..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLDZXRCJAJADM-AAXBYHQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218658 | |
| Record name | Codeine sulfate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6854-40-6, 1420-53-7 | |
| Record name | Codeine sulfate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006854406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine sulfate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Codeine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;sulfuric acid;trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11QV9BS0CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B1257365.png)
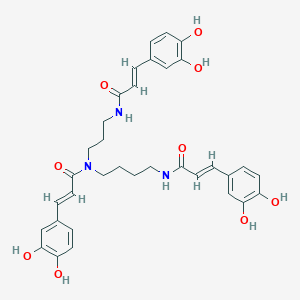
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1257368.png)
![(1aR,4aS,8aS)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1257369.png)

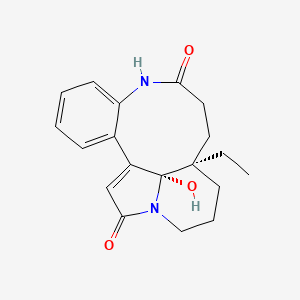
![4-[2-[5-(1,2-Dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoyl]oxy-2-heptyl-6-hydroxybenzoic acid](/img/structure/B1257380.png)
